molecular formula C22H22N4O2S2 B10968322 3-[(4-methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole

3-[(4-methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole

Cat. No.: B10968322
M. Wt: 438.6 g/mol
InChI Key: YFLFDMPWWQRVBR-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Thiazole Synthesis: The thiazole moiety is often prepared via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final compound is formed by coupling the triazole and thiazole intermediates through a series of nucleophilic substitution reactions, often using bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy or thiazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(4-methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a receptor’s active site, blocking the interaction of natural ligands and thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-phenyl-4H-1,2,4-triazole: Similar triazole structure but lacks the thiazole and methoxyphenoxy groups.

    2-(4-Methoxyphenyl)-1,3-thiazole: Contains the thiazole and methoxyphenyl groups but lacks the triazole moiety.

    4-Methyl-5-(2-phenylthiazol-4-yl)-4H-1,2,4-triazole: Similar structure but with different substituents on the thiazole ring.

Uniqueness

The uniqueness of 3-[(4-methoxyphenoxy)methyl]-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

4-[[5-[(4-methoxyphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C22H22N4O2S2/c1-15-5-4-6-16(11-15)21-23-17(13-29-21)14-30-22-25-24-20(26(22)2)12-28-19-9-7-18(27-3)8-10-19/h4-11,13H,12,14H2,1-3H3

InChI Key

YFLFDMPWWQRVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C)COC4=CC=C(C=C4)OC

Origin of Product

United States

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